molecular formula C21H20BrNO3 B11955257 3-(5-(4-Bromophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide CAS No. 853330-97-9

3-(5-(4-Bromophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide

Katalognummer: B11955257
CAS-Nummer: 853330-97-9
Molekulargewicht: 414.3 g/mol
InChI-Schlüssel: SVOREYYGVASFAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-(4-Bromophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide is an organic compound that features a furan ring substituted with a bromophenyl group and a propanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Bromophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Amidation: The final step involves the reaction of the brominated furan with 2-methoxy-5-methylphenylamine under appropriate conditions to form the propanamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-(4-Bromophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

3-(5-(4-Bromophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its structural properties suggest potential use in the design of pharmaceuticals targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(5-(4-Bromophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide
  • 3-(5-(4-Fluorophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide
  • 3-(5-(4-Methylphenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide

Uniqueness

3-(5-(4-Bromophenyl)furan-2-yl)-N-(2-methoxy-5-methylphenyl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents, such as chlorine, fluorine, or methyl groups.

Eigenschaften

CAS-Nummer

853330-97-9

Molekularformel

C21H20BrNO3

Molekulargewicht

414.3 g/mol

IUPAC-Name

3-[5-(4-bromophenyl)furan-2-yl]-N-(2-methoxy-5-methylphenyl)propanamide

InChI

InChI=1S/C21H20BrNO3/c1-14-3-10-20(25-2)18(13-14)23-21(24)12-9-17-8-11-19(26-17)15-4-6-16(22)7-5-15/h3-8,10-11,13H,9,12H2,1-2H3,(H,23,24)

InChI-Schlüssel

SVOREYYGVASFAW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.